6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H19FN4O3S and its molecular weight is 402.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Herbicidal Activity
A novel synthesis method for producing compounds with potential herbicidal activity involves a facile synthetic route using methyl N-substituted iminomonoacetate as the starting material. This method has led to the creation of compounds, including those similar in structure to the specified chemical, demonstrating significant herbicidal activity. Such compounds have been structurally confirmed through various spectroscopic methods, highlighting their potential as effective herbicides (Li et al., 2005).
Antagonist Activity for Serotonin Receptors
Research on derivatives with similar structural features has shown potent antagonist activity for serotonin receptors, specifically 5-HT2 and alpha 1 receptors. These compounds, developed through a comprehensive synthetic process, have shown significant potential in modulating serotonin levels, indicating their utility in addressing disorders related to serotonin dysregulation (Watanabe et al., 1992).
Fluorescent Ligands for 5-HT1A Receptors
The synthesis of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives has provided compounds with high affinity for 5-HT(1A) receptors and excellent fluorescence properties. These compounds offer a promising approach for visualizing 5-HT(1A) receptors in cellular studies, combining high receptor affinity with significant fluorescence emission changes based on the environment, thus serving as valuable tools for neuroscientific research (Lacivita et al., 2009).
Luminescent Properties and Electron Transfer
Novel piperazine substituted naphthalimide model compounds have been synthesized and examined for their luminescent properties and photo-induced electron transfer abilities. These studies have highlighted the potential of such compounds in fluorescence-based applications, demonstrating significant quantum yields and the influence of pH on fluorescence. The findings suggest potential applications in sensing, imaging, and electronic devices, where controlled luminescence and electron transfer properties are critical (Gan et al., 2003).
Properties
IUPAC Name |
6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1,3-dimethylthieno[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3S/c1-21-16(25)12-11-15(28-18(12)22(2)19(21)27)17(26)24-9-7-23(8-10-24)14-6-4-3-5-13(14)20/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTZKIRLDYANRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.